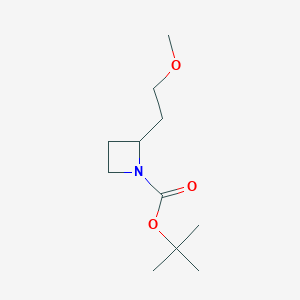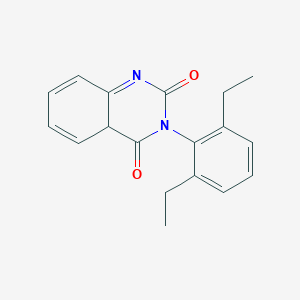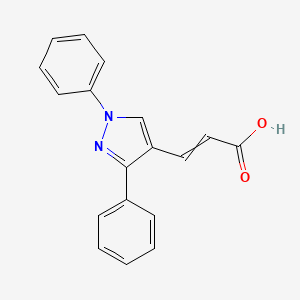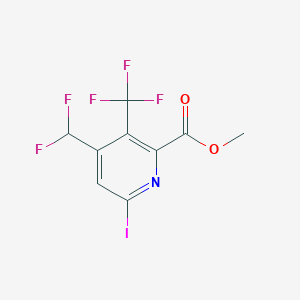
Methyl 4-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-2-carboxylate is a complex organic compound that features a pyridine ring substituted with difluoromethyl, iodo, and trifluoromethyl groups
Méthodes De Préparation
The synthesis of methyl 4-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-2-carboxylate typically involves multiple steps, starting with the construction of the pyridine ring. Common synthetic routes include:
Chlorine/Fluorine Exchange: Using trichloromethylpyridine as a starting material, chlorine atoms are replaced with fluorine atoms under specific reaction conditions.
Pyridine Ring Construction: Building the pyridine ring from trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate.
Direct Introduction of Trifluoromethyl Group: Utilizing trifluoromethyl active species like trifluoromethyl iodide to introduce the trifluoromethyl group directly onto the pyridine ring.
Analyse Des Réactions Chimiques
Methyl 4-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
Methyl 4-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-2-carboxylate has several scientific research applications:
Pharmaceuticals: The compound is used as an intermediate in the synthesis of various pharmaceutical agents due to its unique chemical properties.
Agrochemicals: It is employed in the development of new agrochemical products, particularly those aimed at pest control.
Material Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 4-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound’s fluorinated groups enhance its ability to interact with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Methyl 4-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-2-carboxylate can be compared with other similar compounds, such as:
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine: This compound also features a trifluoromethyl group but differs in its other substituents.
4-(Trifluoromethyl)pyridine: A simpler compound with only a trifluoromethyl group attached to the pyridine ring.
Propriétés
Formule moléculaire |
C9H5F5INO2 |
|---|---|
Poids moléculaire |
381.04 g/mol |
Nom IUPAC |
methyl 4-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H5F5INO2/c1-18-8(17)6-5(9(12,13)14)3(7(10)11)2-4(15)16-6/h2,7H,1H3 |
Clé InChI |
YYZINQOWHFKJRI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=CC(=N1)I)C(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate](/img/structure/B14794217.png)
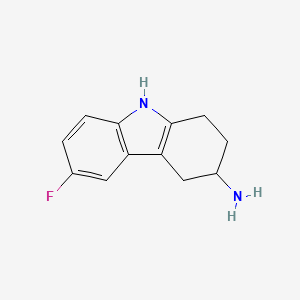
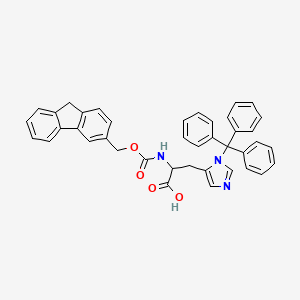
![N-(1-benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide](/img/structure/B14794240.png)
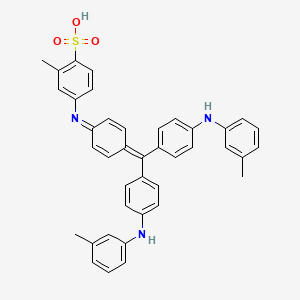
![Tert-butyl 3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate](/img/structure/B14794264.png)
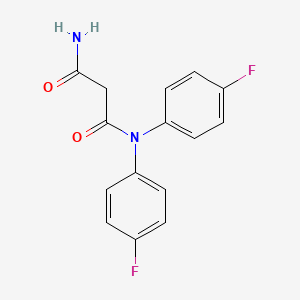
![(3S)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione](/img/structure/B14794270.png)
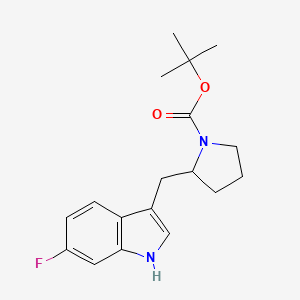
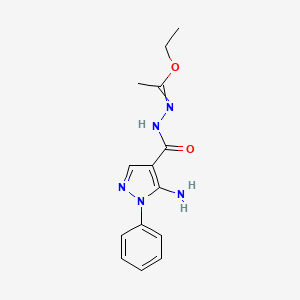
![tert-butyl N-[1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate](/img/structure/B14794278.png)
